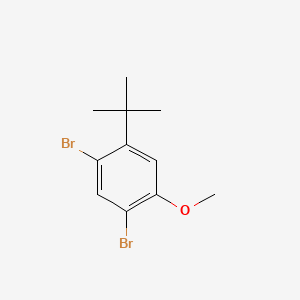
Thalidomide-O-acetamido-PEG2-propargyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thalidomide-O-acetamido-PEG2-propargyl is a synthesized compound that incorporates a thalidomide-based cereblon ligand, a polyethylene glycol (PEG) linker, and a propargyl group. This compound is primarily used in the development of proteolysis-targeting chimeras (PROTACs) and other research applications. It is known for its ability to undergo click chemistry reactions, making it a valuable tool in chemical biology and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-acetamido-PEG2-propargyl involves several steps:
Thalidomide Activation: Thalidomide is first activated by reacting with a suitable reagent to introduce a functional group that can be further modified.
PEG Linker Attachment: A PEG linker is then attached to the activated thalidomide. This step often involves the use of coupling reagents and catalysts to facilitate the reaction.
Propargyl Group Introduction: Finally, the propargyl group is introduced to the PEG-linked thalidomide through a substitution reaction. .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high purity and yield. The compound is usually produced in reagent grade for research purposes .
Análisis De Reacciones Químicas
Types of Reactions
Thalidomide-O-acetamido-PEG2-propargyl undergoes several types of chemical reactions:
Click Chemistry: The compound contains an alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups.
Substitution Reactions: The propargyl group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazoles.
Bases: Used in substitution reactions to deprotonate nucleophiles and promote the reaction.
Major Products
The major products formed from these reactions are typically conjugates of this compound with other molecules, such as proteins or small molecules, through the formation of triazole linkages .
Aplicaciones Científicas De Investigación
Thalidomide-O-acetamido-PEG2-propargyl has a wide range of scientific research applications:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules and conjugates.
Biology: Employed in the development of PROTACs for targeted protein degradation.
Medicine: Investigated for its potential in drug delivery systems and therapeutic applications.
Industry: Utilized in the production of functional coatings and nanomaterials.
Mecanismo De Acción
The mechanism of action of Thalidomide-O-acetamido-PEG2-propargyl involves its ability to bind to cereblon, a protein that plays a role in the ubiquitin-proteasome system. By binding to cereblon, the compound can recruit target proteins for degradation through the formation of PROTACs. This process involves the ubiquitination of the target protein, leading to its subsequent degradation by the proteasome .
Comparación Con Compuestos Similares
Similar Compounds
Thalidomide-O-PEG2-propargyl: Similar structure but lacks the acetamido group.
Thalidomide-O-PEG4-propargyl: Contains a longer PEG linker.
Uniqueness
Thalidomide-O-acetamido-PEG2-propargyl is unique due to the presence of the acetamido group, which can provide additional sites for chemical modification and enhance its versatility in research applications .
Propiedades
Fórmula molecular |
C22H23N3O8 |
|---|---|
Peso molecular |
457.4 g/mol |
Nombre IUPAC |
2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxy-N-[2-(2-prop-2-ynoxyethoxy)ethyl]acetamide |
InChI |
InChI=1S/C22H23N3O8/c1-2-9-31-11-12-32-10-8-23-18(27)13-33-16-5-3-4-14-19(16)22(30)25(21(14)29)15-6-7-17(26)24-20(15)28/h1,3-5,15H,6-13H2,(H,23,27)(H,24,26,28) |
Clave InChI |
XBQJQCALGXGWEG-UHFFFAOYSA-N |
SMILES canónico |
C#CCOCCOCCNC(=O)COC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-yl}acetamide](/img/structure/B14770035.png)


![1-Tert-butoxycarbonylspiro[azetidine-3,2'-indane]-2-carboxylic acid](/img/structure/B14770048.png)
![(2R,3R,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-2-(6-chloro-9H-purin-9-yl)-3-methyloxolan-3-yl benzoate](/img/structure/B14770057.png)



![Sodium 5,5'-((1E,1'E)-(2,2'-disulfo-[1,1'-biphenyl]-4,4'-diyl)bis(diazene-2,1-diyl))bis(2-oxidobenzoate)](/img/structure/B14770074.png)


![2,6-bis[(4R)-5,5-dibutyl-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridine](/img/structure/B14770087.png)

